Mixed-Type Inhibition Mechanism Differentiates AChE-IN-42 from Classic Competitive Inhibitors
AChE-IN-42 (Compound 28) was identified as a mixed-type inhibitor of acetylcholinesterase, a mechanism distinct from the purely competitive inhibition exhibited by clinical standards like donepezil and galantamine [1]. This classification is based on kinetic analysis, which determined Ki and Ki' values for the compound. In contrast, classic inhibitors typically bind only to the free enzyme, whereas a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
| Evidence Dimension | Inhibition mechanism type |
|---|---|
| Target Compound Data | Mixed-type inhibitor (Ki = 0.44 µM, Ki' = 2.26 µM) |
| Comparator Or Baseline | Donepezil and Galantamine: Competitive inhibitors (binding only to the free enzyme active site) |
| Quantified Difference | Qualitative mechanistic difference: AChE-IN-42 can bind to both enzyme and enzyme-substrate complex, altering its inhibition profile under different substrate concentrations. |
| Conditions | In vitro enzyme kinetic assay using recombinant acetylcholinesterase. |
Why This Matters
For researchers studying enzyme kinetics or requiring an inhibitor with a non-competitive component, AChE-IN-42 offers a unique tool with a distinct binding mode not found in standard reference compounds.
- [1] Tretyakova E, Heise NV, Csuk R, Kazakova O. Inhibitory properties of quinopimaric acid derivatives towards cholinesterases. Nat Prod Res. 2024;38(22):3893-3901. View Source
